6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds to 6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves multi-step reactions starting from different substrates. In one study, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was achieved by reacting tert-butyl 4-oxopiperidine-1-carboxylate with ethyl cyanomalonate and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . Another study reported an improved synthesis of a structurally similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, using a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess after recrystallization .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis revealed that compound 2a crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . These structural analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The Schiff base compounds synthesized in the studies exhibit intramolecular hydrogen bonding, which is a significant factor in their stability and reactivity . The presence or absence of such interactions can influence the chemical behavior of these compounds, including their potential as intermediates in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and the presence of intramolecular hydrogen bonds. These properties include thermal stability, as well as potential reactivity patterns that could be exploited in further synthetic applications. The detailed thermal analysis is not provided in the abstracts, but such properties can typically be deduced from the molecular structure and functional groups present in the compounds .
Scientific Research Applications
Antibacterial Agents
Compounds related to 6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid have shown promise as antibacterial agents. The synthesis and antibacterial activity of naphthyridine derivatives have been extensively studied, revealing that certain analogues possess significant in vitro and in vivo activities. These compounds' structure-activity relationships have been explored to understand better the molecular basis of their antibacterial properties (Egawa et al., 1984).
Synthesis of β-Hydroxycarboxylic Acids
Research into the synthesis of α,β,β-trisubstituted β-hydroxycarboxylic acids using intermediates related to the tert-butoxycarbonyl group has been reported. This work demonstrates the versatility of using tert-butoxycarbonyl protected intermediates in organic synthesis, particularly in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Amberg & Seebach, 1990).
Fused Tetracyclic Heterocycles Synthesis
The compound has been utilized in combinatorial chemistry to synthesize fused tetracyclic heterocycles. This work highlights the compound's role in facilitating the creation of complex heterocyclic structures, which are crucial scaffolds in many pharmaceutical agents (Li et al., 2013).
Self-assembly of Vesicles
Investigations into the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, which incorporate tert-butoxycarbonylamino groups, have been conducted. This research points to the significance of such compounds in developing nanoscale materials and drug delivery systems (Xu et al., 2009).
Manipulation of Polymer Free Volume
The tert-butoxycarbonyl group has been used to manipulate the free volume of polyimides, demonstrating the utility of this functional group in material science for altering the physical properties of polymers. Such manipulations are crucial for applications in gas separation technologies (Lin et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)11(17)8(6-15-10)12(18)19/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNZWJZVGXEINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |
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